molecular formula C26H30O10 B12516233 4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside

4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside

Cat. No.: B12516233
M. Wt: 502.5 g/mol
InChI Key: MDZXNXKMNWQSDZ-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside is a complex organic compound with the molecular formula C26H30O10. It is a derivative of glucopyranoside, where the glucose moiety is modified with acetyl and benzyl groups. This compound is often used in synthetic organic chemistry and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside typically involves the protection of hydroxyl groups in glucose followed by selective deprotection and functionalization. The general synthetic route includes:

    Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using acetyl groups through acetylation reactions with acetic anhydride in the presence of a catalyst like pyridine.

    Benzylation: The 3-OH group is selectively deprotected and then benzylated using benzyl bromide in the presence of a base such as sodium hydride.

    Methoxylation: The phenyl group is introduced through a methoxylation reaction using methoxybenzyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or benzyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for benzylation.

Major Products

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Deprotected hydroxyl groups.

    Substitution: Various substituted glucopyranosides depending on the nucleophile used.

Scientific Research Applications

4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group in carbohydrate chemistry.

    Biology: Studied for its potential role in biological pathways and as a model compound for understanding glycosylation processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The acetyl and benzyl groups provide steric hindrance and influence the compound’s reactivity. The methoxyphenyl group can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity to enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside
  • 4-Methoxyphenyl β-D-glucopyranoside
  • 4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-allyl-β-D-galactopyranoside

Uniqueness

4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. The combination of acetyl, benzyl, and methoxyphenyl groups makes it a versatile compound for various synthetic applications and research studies.

Properties

IUPAC Name

[3,5-diacetyloxy-6-(4-methoxyphenoxy)-4-phenylmethoxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O10/c1-16(27)31-15-22-23(33-17(2)28)24(32-14-19-8-6-5-7-9-19)25(34-18(3)29)26(36-22)35-21-12-10-20(30-4)11-13-21/h5-13,22-26H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZXNXKMNWQSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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